1-Amino-3-methylbutan-2-ol hydrochloride

Description

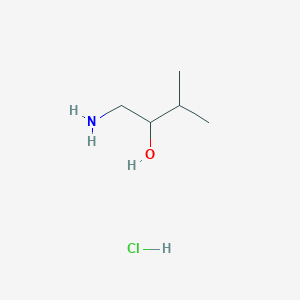

1-Amino-3-methylbutan-2-ol hydrochloride is a chiral amine-alcohol hydrochloride with the molecular formula C₅H₁₂ClNO (based on its base structure, C₅H₁₁NO, plus HCl) and a molecular weight of 137.61 g/mol . It is structurally characterized by a branched carbon chain with an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 2, and a methyl substituent at position 3. This compound is used as a pharmaceutical intermediate and in organic synthesis due to its bifunctional reactivity (amine and alcohol groups) . Its CAS registry number is 2095190-07-9, and it is commercially available from suppliers like GLPBIO and LabBot .

Properties

IUPAC Name |

1-amino-3-methylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(2)5(7)3-6;/h4-5,7H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXXZLQTMIOJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25589-27-9 | |

| Record name | 1-amino-3-methylbutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Amino-3-methylbutan-2-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The industrial production methods may vary, but they generally follow similar steps to ensure high yield and purity.

-

Synthetic Route

Step 1: 3-methyl-2-butanone is reacted with ammonia to form the corresponding imine.

Step 2: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-amino-3-methylbutan-2-ol.

Step 3: The final product is treated with hydrochloric acid to form this compound.

-

Industrial Production

- Industrial methods often involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and controlled temperature and pressure conditions are common to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-Amino-3-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation

- The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction

- The compound can be reduced further to form the corresponding amine using reducing agents like lithium aluminum hydride.

-

Substitution

- The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

-

Common Reagents and Conditions

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Substitution conditions: Acidic or basic environments, depending on the nucleophile.

-

Major Products

- Oxidation: Ketones or aldehydes.

- Reduction: Amines.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-methylbutan-2-ol hydrochloride has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

-

Chemistry

- Used as a chiral building block in the synthesis of complex organic molecules.

- Employed in the preparation of various pharmaceuticals and agrochemicals.

-

Biology

- Serves as a precursor in the synthesis of biologically active compounds.

- Utilized in the study of enzyme mechanisms and metabolic pathways.

-

Medicine

- Investigated for its potential therapeutic properties.

- Used in the development of drugs targeting specific molecular pathways.

-

Industry

- Applied in the production of fine chemicals and specialty materials.

- Used as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

-

Molecular Targets

- Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

- Receptors: It can bind to receptors on the cell surface, influencing cellular responses.

-

Pathways Involved

- Signal transduction pathways: Modulation of signaling cascades that regulate cellular functions.

- Metabolic pathways: Influence on metabolic processes and energy production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-amino-3-methylbutan-2-ol hydrochloride. Key differences in physicochemical properties, applications, and stability are highlighted.

Table 1: Structural and Molecular Comparison

Table 2: Physicochemical and Functional Comparisons

Key Differences and Research Insights

Functional Group Reactivity: The ketone in 1-amino-3,3-dimethylbutan-2-one HCl (CAS 33119-72-1) enables nucleophilic additions, unlike the alcohol group in 1-amino-3-methylbutan-2-ol HCl, which is more suited for esterification or oxidation . The ester group in methyl 2-amino-3-methylbutanoate HCl (CAS 5619-05-6) enhances lipophilicity, making it preferable for membrane permeability in prodrugs .

Stability and Handling: 1-Amino-3-methylbutan-2-ol HCl is hygroscopic and requires anhydrous storage , whereas the cyclobutane derivative (CAS 1523606-23-6) exhibits superior solid-state stability .

Synthetic Utility: The cyclobutane derivative’s rigid ring structure (CAS 1523606-23-6) is favored in constrained peptide mimetics, while the branched-chain 1-amino-3-methylbutan-2-ol HCl is used in flexible linker synthesis .

Analytical and Industrial Relevance

- Chromatographic Methods: RP-HPLC protocols validated for related hydrochlorides (e.g., amitriptyline HCl) suggest similar approaches could quantify 1-amino-3-methylbutan-2-ol HCl with modifications to mobile phase polarity .

- Industrial Suppliers: 1-Amino-3,3-dimethylbutan-2-one HCl (CAS 33119-72-1) is produced by Spectrum Info Ltd. and AB Chem, Inc., indicating its broader commercial availability compared to the less common 1-amino-3-methylbutan-2-ol HCl .

Discrepancies and Limitations

- lists an inconsistent molecular formula (C₉H₁₃Cl₂N₃) for 1-amino-3-methylbutan-2-ol HCl, conflicting with other sources. This may indicate a data entry error or a different isomer .

- Stability data for 1-amino-3-methylbutan-2-ol HCl is inferred from handling guidelines (e.g., hygroscopicity ), whereas cyclobutane derivatives have explicitly documented stability .

Biological Activity

1-Amino-3-methylbutan-2-ol hydrochloride, commonly referred to as AMB, is a compound that has garnered attention in various fields of biological research due to its unique pharmacological properties. This article explores the biological activity of AMB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amino alcohol with the molecular formula C5H13ClN2O. Its structure features a branched carbon chain with an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions.

The biological activity of AMB is primarily attributed to its interaction with various receptors and enzymes. Some key mechanisms include:

- Amino Acid Metabolism : AMB is involved in amino acid metabolism, particularly in the synthesis of neurotransmitters and other biologically active compounds. It can influence pathways related to the metabolism of branched-chain amino acids (BCAAs), which are critical for muscle protein synthesis and energy production during exercise .

- Neurotransmitter Modulation : Research indicates that AMB may enhance the release of neurotransmitters such as acetylcholine, which is essential for muscle contraction and cognitive functions. This modulation can have implications for conditions like myasthenia gravis and other neuromuscular disorders .

In Vitro Studies

Several studies have investigated the effects of AMB on cellular models:

- Cell Viability Assays : In vitro experiments demonstrated that AMB promotes cell viability in neuronal cell lines under stress conditions, suggesting potential neuroprotective effects .

- Inflammatory Response : AMB has shown promise in modulating inflammatory responses in macrophages. It appears to inhibit pro-inflammatory cytokine production, indicating a potential role in treating inflammatory diseases .

In Vivo Studies

AMB's biological activity has also been assessed in animal models:

- Muscle Recovery : A study on mice indicated that supplementation with AMB post-exercise led to improved muscle recovery and reduced markers of muscle damage, suggesting its utility as a sports supplement .

- Pain Management : In models of neuropathic pain, AMB administration resulted in significant reductions in pain scores, highlighting its analgesic properties .

Clinical Applications

- Neuromuscular Disorders : A clinical trial involving patients with myasthenia gravis showed that AMB supplementation improved muscle strength and endurance .

- Exercise Performance : Another study focused on athletes found that those taking AMB exhibited enhanced performance metrics compared to a placebo group, particularly in endurance events .

Safety and Toxicology

While AMB shows promising biological activity, safety assessments are crucial:

- Toxicological Studies : Research indicates that AMB has a favorable safety profile at recommended dosages. However, high doses may lead to gastrointestinal disturbances and should be monitored closely in clinical settings .

Q & A

Q. What are the recommended laboratory synthesis routes for 1-Amino-3-methylbutan-2-ol hydrochloride?

A practical approach involves nucleophilic substitution or reductive amination. For example, brominated precursors (e.g., 1-bromo-3-methylbutan-2-ol) can react with ammonia or urea derivatives under controlled conditions. Thiourea-mediated amination, as demonstrated in adamantane bromides, provides a model for optimizing yield and selectivity . Post-reaction, treatment with HCl in anhydrous ethanol facilitates hydrochloride salt formation. Purification via recrystallization (using ethanol/ether) ensures high-purity product .

Q. How can thin-layer chromatography (TLC) validate the purity of this compound?

Use silica gel plates with a mobile phase of ethyl acetate:glacial acetic acid:HCl:water (11:7:1:1). Spot test solutions at 50 mg/mL (sample) and 0.5 mg/mL (reference). Post-development, dry plates, heat at 105°C, and visualize with ninhydrin-cadmium reagent. Impurity spots (e.g., 2-aminobutanol) should not exceed reference intensity .

Q. What safety protocols are critical for handling this compound?

The compound may cause skin/eye irritation (Category 2 hazards). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at room temperature, segregated from strong oxidizers .

Advanced Research Questions

Q. How can NMR spectral discrepancies be resolved during structural characterization?

Unexplained splitting or shifts in - or -NMR may arise from stereochemical impurities or solvent interactions. Compare experimental data with computed spectra (PubChem CID 71757775) . For stereoisomers, employ chiral TLC or HPLC with polar mobile phases. Deuterated solvents (DMSO-d6) enhance resolution of amine protons .

Q. What advanced methods quantify trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (210–254 nm) using a C18 column and gradient elution (acetonitrile:0.1% TFA) separates impurities like 2-amino-2-methyl-1-propanol . For quantification, spike samples with certified reference standards (e.g., EP Impurity D) and validate via calibration curves .

Q. How to design stability studies under varying pH and temperature conditions?

Prepare buffered solutions (pH 1–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV spectroscopy (amine group absorbance at 220 nm) and LC-MS. Hydrolysis at acidic pH or thermal decomposition (>60°C) may yield aldehydes or cyclic byproducts; kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. What mechanistic insights emerge from the compound’s synthetic pathways?

Amination of halogenated precursors follows an mechanism, as evidenced by inversion of configuration in chiral intermediates. Competing elimination (e.g., Hofmann degradation) can be suppressed using polar aprotic solvents (DMF) and lower temperatures. Isotopic labeling (e.g., -ammonia) tracks nitrogen incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.